molecular formula C9H7NO3S B2565121 methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 2137782-15-9

methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B2565121
CAS No.: 2137782-15-9
M. Wt: 209.22
InChI Key: LNUUTIHSHDPDBU-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole ring system. Key structural attributes include:

  • Molecular formula: C₉H₇NO₃S (inferred from analogous furopyrrole derivatives and commercial data) .
  • Functional groups: A formyl group at position 2 and a methyl ester at position 4.
  • This method is likely applicable to the thieno analogue by substituting the furopyrrole core with thieno[2,3-b]pyrrole.

Properties

IUPAC Name

methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUUTIHSHDPDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[2,3-b]pyrrole derivative with formylating agents in the presence of catalysts. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that are useful in developing new materials.

The compound has shown potential in several biological applications:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Micrococcus luteus with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Anticancer Activity : Compounds based on the thieno[2,3-b]pyrrole scaffold have been reported to activate pyruvate kinase M2 (PKM2), influencing cancer cell metabolism and potentially inhibiting proliferation .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound can inhibit inflammatory mediators, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

The following table summarizes key findings from various studies focusing on the applications of this compound:

StudyFindingsBiological Activity
Torres-García et al. (2016)Investigated thiazine derivatives including thieno[2,3-b]pyrrolesSignificant antimicrobial and anticancer activities observed
PMC2874658 (2010)Evaluated PKM2 activation by thieno derivativesIndicated potential for altering cancer cell metabolism
PubChem Data (2024)Compiled data on biological activities and toxicityHighlighted safety profiles and potential applications

Industrial Applications

This compound is also explored for its potential in the development of organic electronic materials. Its properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic device technology.

Mechanism of Action

The mechanism of action of methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thieno[2,3-b]pyrrole core can engage in π-π stacking interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Furo[2,3-b]pyrrole Derivatives

Example: Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate (C₉H₇NO₄)

  • Key differences: Ring system: Furan (oxygen-containing) vs. thiophene (sulfur-containing). Electronic effects: Thiophene is more electron-rich due to sulfur’s polarizability, enhancing electrophilic substitution reactivity . Physical properties: The furopyrrole derivative has a melting point of 203–207°C ; the thieno compound’s melting point is unreported but expected to differ due to sulfur’s larger atomic size affecting crystal packing.

Thieno[2,3-b]pyrrole Derivatives with Substituents

Example: Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₁H₁₄N₂O₂S)

  • Key differences: Substituents: Amino and methyl groups at positions 4, 2, and 3 alter steric and electronic profiles. Applications: Amino groups may enhance biological activity or serve as synthetic handles for further functionalization.

Knoevenagel Condensation

  • Thieno analogue: The formyl group at position 2 is expected to undergo similar condensations. Thiophene’s electron-rich nature may accelerate reaction rates compared to furan derivatives .

Physical and Spectral Properties

Property Methyl 2-Formyl-6H-Thieno[2,3-b]pyrrole-5-carboxylate Methyl 2-Formyl-6H-Furo[2,3-b]pyrrole-5-carboxylate
Molecular Weight ~207.22 g/mol (estimated) 193.16 g/mol
Melting Point Not reported 203–207°C
Spectral Data Unreported NMR and IR data available for furopyrrole analogues

Commercial and Research Relevance

  • Availability: The parent ester (methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) is commercially available (CAS 118465-49-9) but may require custom synthesis for derivatives .
  • Research trends: Thieno derivatives are explored for optoelectronic materials and pharmaceuticals, leveraging sulfur’s electronic properties .

Biological Activity

Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[2,3-b]pyrrole core, which is known for its ability to interact with various biological targets. The presence of the formyl group enhances its reactivity, allowing it to participate in nucleophilic addition reactions and π-π stacking interactions with aromatic residues in proteins .

The compound's mechanism of action involves:

  • Nucleophilic Addition : The formyl group can engage in nucleophilic addition reactions, which may influence enzyme activity.
  • Aromatic Interactions : The thieno[2,3-b]pyrrole structure can stack with aromatic amino acids in proteins, modulating their function and potentially affecting cellular signaling pathways .

Anticancer Activity

Research indicates that derivatives of thieno[2,3-b]pyrroles exhibit significant anticancer properties. For instance, compounds based on this scaffold have been shown to activate pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism. This activation can redirect metabolic pathways in cancer cells, potentially inhibiting their proliferation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains and fungi, indicating potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory effects. Thieno[2,3-b]pyrrole derivatives have shown the ability to inhibit inflammatory mediators, suggesting that they could be useful in treating inflammatory diseases .

Research Findings and Case Studies

Study Findings Biological Activity
Torres-García et al. (2016)Investigated thiazine derivatives including thieno[2,3-b]pyrrolesSignificant antimicrobial and anticancer activities observed
PMC2874658 (2010)Evaluated PKM2 activation by thieno derivativesIndicated potential for altering cancer cell metabolism
PubChem Data (2024)Compiled data on biological activities and toxicityHighlighted safety profiles and potential applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?

  • The compound can be synthesized via formylation of the parent methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. Evidence from analogous heterocycles suggests using Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective formylation at the 2-position . Thermolytic cyclization of azido precursors (e.g., methyl 2-azido-3-(3-thienyl)propenoate) is another route, though yields depend on solvent polarity and heating duration . Phase-transfer catalysis (PTC) with benzyltriethylammonium chloride improves reaction efficiency for substituted derivatives .

Q. Which analytical techniques are critical for characterizing this compound and confirming its regiochemistry?

  • 1H/13C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and carbonyl carbons (δ ~160–170 ppm). The thieno-pyrrole core is confirmed by aromatic proton splitting patterns .
  • HRMS : Validates molecular formula (C₉H₇NO₃S; theoretical m/z 209.0148) and rules out side products .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., formyl vs. carboxylate positioning) by analyzing bond lengths and angles .

Q. How does the compound’s reactivity compare to structurally related furopyrroles?

  • The thieno-pyrrole sulfur atom increases electron density at the 2-formyl group, enhancing nucleophilic substitution reactivity compared to furopyrroles. For example, hydrazine reactions yield hydrazones (e.g., N,N-dimethylhydrazones) more rapidly under mild conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in formylation and cyclization steps. AM1 charge distribution analysis correlates with 13C/15N NMR shifts, guiding substituent placement . Molecular docking studies (e.g., AutoDock Vina) assess potential bioactivity by simulating interactions with enzyme active sites (e.g., DHFR inhibitors) .

Q. What strategies resolve contradictions in reported reaction yields for analogous heterocycles?

  • Discrepancies in yields (e.g., 46% vs. 63% in pyrrolone syntheses) often arise from solvent polarity, catalyst loading, or purification methods. For instance, alcoholysis with sodium methoxide improves purity by removing methylsulfanyl byproducts . Systematic Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry) for optimization .

Q. How does substituent position (e.g., 6H vs. 4H tautomers) affect electronic properties and downstream applications?

  • The 6H tautomer (as confirmed by X-ray data ) exhibits greater aromatic stabilization due to conjugated π-system delocalization. Electron-withdrawing groups (e.g., -COOCH₃) at the 5-position reduce HOMO-LUMO gaps, enhancing fluorescence properties for sensor applications .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Key issues include byproduct formation during thermolysis (e.g., azide decomposition) and competing formylation at alternative positions. Continuous-flow reactors minimize thermal degradation, while in situ FTIR monitoring ensures regioselectivity .

Methodological Recommendations

  • Synthetic Protocols : Prefer PTC over traditional thermal methods for substituted derivatives to reduce reaction times .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound from polar byproducts .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

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